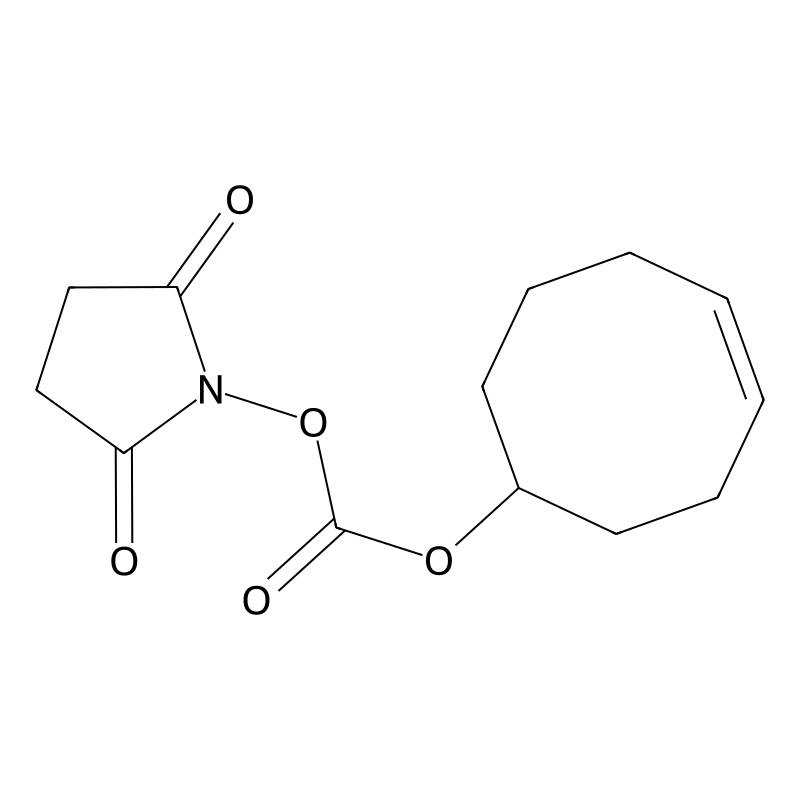

(R,E)-TCO-NHS Ester

Content Navigation

Inconsistent bioconjugation efficiency due to mixed-isomer TCO or slow SPAAC reagents compromises assay reproducibility. (R,E)-TCO-NHS Ester resolves this with pure axial isomer delivering up to 10-fold faster kinetics vs. equatorial TCO, enabling quantitative labeling at nanomolar concentrations without copper.

- Orthogonal to SPAAC, allowing single-pot dual-color diagnostic kit assembly.

- Ideal for pretargeted imaging: rapid tetrazine capture maximizes tumor-to-background ratios.

- Prevents protein aggregation common with excess slow reagents, preserving low-abundance antibody integrity.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Purity

Package Size

(R,E)-TCO-NHS Ester (CAS 1191901-33-3), also known as the axial isomer of 5-hydroxy-trans-cyclooctene N-hydroxysuccinimidyl carbonate, is a premium heterobifunctional linker. It combines an amine-reactive NHS ester with a highly strained trans-cyclooctene moiety optimized for inverse electron-demand Diels-Alder (IEDDA) click chemistry. In procurement and assay design, this specific axial isomer is prioritized over generic cyclooctynes because it delivers the highest possible bimolecular rate constants with tetrazines, enabling quantitative bioconjugation at nanomolar concentrations without heavy metal catalysts .

Research Fit

Substituting the pure (R,E)-axial isomer with cheaper mixed-isomer TCO batches, equatorial TCO, or traditional SPAAC reagents (like DBCO) fundamentally compromises assay performance. Mixed-isomer formulations dilute the effective concentration of the highly reactive axial form, leading to inconsistent labeling efficiencies and requiring higher reagent equivalents to drive the reaction to completion. Furthermore, substituting TCO with DBCO drops the reaction kinetics by several orders of magnitude, making it unsuitable for time-sensitive applications such as short-lived radioisotope labeling or in vivo pre-targeting where rapid biological clearance outpaces slow conjugation [1].

Substitution Risk

Axial Isomer Kinetic Advantage

The stereochemistry of the NHS ester linkage on the cyclooctene ring drastically impacts IEDDA reaction rates. Quantitative kinetic analysis demonstrates that the axial diastereomer ((R,E)-TCO) reacts with tetrazines at a second-order rate constant of approximately 273,000 M^-1 s^-1 in physiological conditions (PBS, 37 °C). This is roughly 10-fold faster than the equatorial isomer baseline. Procuring the pure axial isomer ensures maximum rapid consumption of tetrazine-tagged targets, which is critical for low-concentration workflows [1].

| Evidence Dimension | Second-order rate constant (k2) in PBS at 37 °C |

| Target Compound Data | (R,E)-TCO (Axial isomer): ~273,000 M^-1 s^-1 |

| Comparator Or Baseline | Equatorial TCO isomer: ~27,300 M^-1 s^-1 |

| Quantified Difference | ~10-fold faster reaction rate |

| Conditions | IEDDA reaction with tetrazine derivative in PBS at 37 °C |

Buyers must specify the pure axial isomer for ultra-fast, low-concentration labeling workflows to avoid the sluggish kinetics of equatorial or mixed-isomer batches.

Equatorial TCO: ~2.7 × 10⁴ M⁻¹s⁻¹

10-fold difference

Reaction Speed vs. DBCO

When selecting a copper-free click chemistry system, procurement teams often weigh TCO against DBCO. DBCO-azide strain-promoted alkyne-azide cycloaddition (SPAAC) typically exhibits second-order rate constants in the 1-2 M^-1 s^-1 range. In stark contrast, the (R,E)-TCO-tetrazine ligation operates at 10^3 to 10^5 M^-1 s^-1. This massive kinetic advantage allows TCO to achieve complete conjugation in minutes at nanomolar concentrations, whereas DBCO requires micromolar concentrations and hours of incubation [1].

| Evidence Dimension | Baseline second-order rate constant (k2) |

| Target Compound Data | (R,E)-TCO-NHS Ester (IEDDA): 10^3 to 10^5 M^-1 s^-1 |

| Comparator Or Baseline | DBCO-NHS Ester (SPAAC): 1 to 2 M^-1 s^-1 |

| Quantified Difference | 3 to 5 orders of magnitude faster |

| Conditions | Aqueous buffer, room temperature to 37 °C |

Procuring TCO over DBCO is economically justified for high-value or low-abundance biologics, as it drastically reduces the required reagent equivalents and incubation time.

vs. DBCO 10⁻²–1 M⁻¹s⁻¹

Orthogonal Multiplexing Capability

For complex assay development, (R,E)-TCO-NHS Ester offers strict mutual orthogonality with existing SPAAC reagents. Studies confirm that the TCO-tetrazine reaction pair can be deployed simultaneously with a DBCO-azide reaction pair in the same biological environment without cross-reactivity. The cross-reaction rate between azides and TCO is negligible, allowing procurement teams to confidently source TCO-NHS to expand multiplexing capabilities without invalidating their existing DBCO-based inventory [1].

| Evidence Dimension | Cross-reactivity in simultaneous dual-click environments |

| Target Compound Data | TCO + Tetrazine pair: Highly selective, no interference with DBCO/Azide |

| Comparator Or Baseline | Non-orthogonal cross-reactive baseline pairs |

| Quantified Difference | Complete mutual orthogonality achieved |

| Conditions | Simultaneous incubation of TCO/Tetrazine and DBCO/Azide in cellular assays |

Enables the procurement of TCO as a complementary reagent to DBCO, unlocking one-pot, dual-target labeling workflows without signal crosstalk.

Axial half-life: 2.6 days

2.4-fold longer

Pretargeted Radioimmunotherapy & Imaging

Because the axial isomer reacts up to 10-fold faster than the equatorial form, (R,E)-TCO-NHS Ester is the definitive choice for modifying targeting antibodies in PRIT. The ultra-fast kinetics ensure that the subsequently administered radiolabeled tetrazine is captured immediately before biological clearance occurs, maximizing tumor-to-background ratios [1].

Trace-Level Bioconjugation

When working with expensive, low-abundance proteins or sensitive antibodies, the 10^3–10^5 M^-1 s^-1 reaction rate of TCO vastly outperforms DBCO. This allows manufacturers to achieve high labeling densities at nanomolar concentrations, preventing the aggregation and precipitation often associated with using massive molar excesses of slower click reagents[2].

Multiplexed Diagnostic Assays

Due to its strict orthogonality with SPAAC, (R,E)-TCO-NHS Ester is ideal for developing dual-color diagnostic kits. Assay developers can label one biomarker with DBCO/Azide and a second with TCO/Tetrazine, running both detection steps simultaneously in a single pot without cross-reactivity, thereby streamlining the diagnostic workflow [3].

Application Fit Matrix

References

- [1] Rossin, R., et al. (2013). Highly reactive trans-cyclooctene tags with improved stability for Diels-Alder chemistry in living systems. Bioconjugate Chemistry, 24(7), 1210-1217.

- [2] Glen Research. 'Glen Report 36-24: Catalyst-free Click Reactions'.

- [3] Karver, M. R., et al. (2012). Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging. Angewandte Chemie International Edition, 51(37), 920-922.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.

3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.

4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.

5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.

Explore Compound Types